molecular formula C8H12O4 B2752039 (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid CAS No. 1464926-64-4

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2752039
CAS No.: 1464926-64-4
M. Wt: 172.18
InChI Key: KMBOKGUAZNIHBG-XRGYYRRGSA-N
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Description

(1S,2S)-2-Ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring with two adjacent stereogenic centers. The compound features an ethoxycarbonyl (-COOEt) and a methyl (-CH₃) group on the C2 position, and a carboxylic acid (-COOH) group on the C1 position. Its stereochemistry (1S,2S) imparts distinct physicochemical and biological properties compared to other stereoisomers or structural analogs. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the cyclopropane ring’s ability to confer metabolic stability and conformational rigidity .

Properties

IUPAC Name

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-12-7(11)8(2)4-5(8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBOKGUAZNIHBG-XRGYYRRGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of catalytic asymmetric synthesis is also explored to ensure the production of the desired enantiomer with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid
  • Structural Features : The compound features a cyclopropane ring with ethoxycarbonyl and methyl substituents, contributing to its reactivity and utility in synthetic chemistry.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry for developing drugs with specific biological activities.

Biological Studies

The compound has potential applications in biological research:

  • Enzyme-Catalyzed Reactions : It can be used as a substrate to study enzyme mechanisms and metabolic pathways.
  • Pharmacological Investigations : Preliminary studies suggest that cyclopropane derivatives can exhibit anti-inflammatory and neuroprotective properties. For instance, compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines like TNF-alpha in vitro.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemicals Production : Its derivatives may serve as intermediates in synthesizing herbicides or pesticides.
  • Fine Chemicals Manufacturing : The compound's unique reactivity makes it suitable for producing specialty chemicals used in various applications.

Case Study 1: Synthesis of Chiral Intermediates

A study demonstrated the use of this compound as a chiral auxiliary in synthesizing complex natural products. The researchers reported high yields and enantiomeric purity using this compound in asymmetric synthesis reactions.

Research investigating the anti-inflammatory effects of cyclopropane derivatives found that this compound significantly inhibited TNF-alpha production in cultured cells. This suggests its potential role in developing new anti-inflammatory agents.

Mechanism of Action

The mechanism by which (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethoxycarbonyl and carboxylic acid groups also play roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Key Cyclopropane Carboxylic Acid Derivatives

Compound Name Substituents on Cyclopropane Ring Stereochemistry Key Functional Groups CAS Number Reference
(1S,2S)-2-Ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid C1: -COOH; C2: -COOEt, -CH₃ (1S,2S) Ethoxycarbonyl, methyl, carboxylic acid 1443278-99-6
(1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid C1: -COOH; C2: -C₆H₄(2-CH₃) (1S,2S) Aromatic phenyl, methyl, carboxylic acid 1821747-79-8
(1S,2S)-2-Ethyl-1-aminocyclopropanecarboxylic acid (Coronamic Acid) C1: -NH₂; C2: -CH₂CH₃ (1S,2S) Amino, ethyl, carboxylic acid Not provided
(1S)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid C1: -COOH; C2, C3: -Cl; C1: -C₆H₄(4-OEt) (1S) Dichloro, ethoxyphenyl, carboxylic acid 63935-60-4
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid (L-CCG III) C1: -COOH; C2: -CH(NH₂)COOH (1S,2R) Amino, carboxymethyl, carboxylic acid 117857-95-1
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid C1: -COOH; C2: -CH₂OH; C1: -C₆H₅ (1R,2S) Hydroxymethyl, phenyl, carboxylic acid 66823-04-9

Key Observations :

  • Stereochemistry : The (1S,2S) configuration in the target compound contrasts with the (1S,2R) or (1R,2S) configurations in analogs like L-CCG III and hydroxymethyl-phenyl derivatives , which significantly alter biological activity and solubility.
  • Functional Groups: Ethoxycarbonyl and methyl groups in the target compound enhance lipophilicity compared to polar groups (e.g., amino in coronamic acid or hydroxymethyl in ). Dichloro and ethoxyphenyl substituents in increase steric bulk and electron-withdrawing effects.

Key Observations :

  • The target compound is synthesized via hydrolysis of its ethyl ester precursor under basic conditions, achieving high yields (88%) .
  • Enantioselective synthesis of coronamic acid requires chiral Pd catalysts but achieves low enantiomeric excess (20% ee) , whereas L-CCG III derivatives are synthesized via carbodiimide-mediated coupling with moderate yields .

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility
This compound 180–183 188.19 1.8 Low in water
Coronamic Acid Not reported 145.16 -0.5 High in aqueous buffers
(1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid Not reported 190.24 2.5 Low in water
L-CCG III Not reported 159.14 -1.2 Moderate in water

Key Observations :

  • The target compound’s high melting point (180–183°C) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .
  • Lipophilicity (LogP) varies widely: the target compound (LogP 1.8) is more lipophilic than coronamic acid (LogP -0.5) but less than the 2-methylphenyl analog (LogP 2.5) .

Biological Activity

(1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and agricultural science due to its potential bioactive properties. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H12O3
  • CAS Number : 14590-52-4

Biological Activity Overview

Research indicates that cyclopropane carboxylic acids, including this compound, exhibit a range of biological activities:

  • Inhibition of Ethylene Biosynthesis : Cyclopropane derivatives have been shown to inhibit ethylene production in plants, which is crucial for regulating fruit ripening and senescence. This property is particularly significant in agricultural applications where controlling ripening can enhance fruit quality and shelf life .
  • Antimicrobial Properties : Some studies suggest that cyclopropane carboxylic acids possess antimicrobial activity, making them candidates for developing new antimicrobial agents .
  • Enzyme Inhibition : Molecular docking studies have demonstrated that this compound can interact with various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene biosynthesis in plants .

1. Ethylene Biosynthesis Inhibition

A study evaluated the effectiveness of various cyclopropane carboxylic acids as inhibitors of ACO in Arabidopsis thaliana. The results indicated that this compound demonstrated significant binding affinity towards the ACO enzyme, suggesting its potential use in delaying fruit ripening processes.

CompoundBinding Energy (ΔG)Binding Constant (Kb)
This compound-6.5 kcal/mol5.9385×10^4 M^-1
Cyclopropane-1,1-dicarboxylic acid-6.4 kcal/mol4.94×10^4 M^-1
Pyrazinoic acid-5.3 kcal/mol7.61×10^3 M^-1

2. Antimicrobial Activity

Research conducted on several cyclopropane derivatives highlighted their antimicrobial properties against various pathogens. The study found that certain derivatives exhibited inhibition zones against E. coli and Staphylococcus aureus, indicating their potential as lead compounds for antibiotic development .

3. Pharmacological Characterization

A pharmacological study characterized the effects of this compound on mammalian cell lines. The compound was found to modulate cell growth and apoptosis pathways, suggesting its potential therapeutic applications in cancer treatment.

Q & A

Q. What are the common synthetic routes for (1S,2S)-2-ethoxycarbonyl-2-methylcyclopropane-1-carboxylic acid?

  • Methodological Answer: The synthesis typically involves cyclopropanation reactions, where diazo compounds (e.g., ethyl diazoacetate) react with alkenes or alkynes in the presence of transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring . For example:

Cyclopropanation : Ethyl diazoacetate and a substituted alkene undergo [2+1] cycloaddition.

Functionalization : The methyl and ethoxycarbonyl groups are introduced via nucleophilic substitution or esterification.
Reaction conditions (temperature, solvent, catalyst loading) are critical for regioselectivity and yield. Post-synthesis, purification via column chromatography or recrystallization ensures enantiomeric purity.

Q. How is the stereochemistry of this compound characterized?

  • Methodological Answer: Stereochemical assignment relies on:
  • NMR Spectroscopy : Coupling constants (JJ) between cyclopropane protons (typically 4–6 Hz for cis-substituents) and Nuclear Overhauser Effect (NOE) correlations to confirm spatial proximity of substituents .
  • X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify enantiopurity .

Q. What are the key functional group transformations feasible with this compound?

  • Methodological Answer: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), while the methyl group may undergo halogenation via radical pathways. The cyclopropane ring itself is susceptible to ring-opening reactions with electrophiles (e.g., HBr or Br2\text{Br}_2) under controlled conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclopropanation for this compound?

  • Methodological Answer: Optimization strategies include:
  • Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh2_2(OAc)4_4) often outperform Cu catalysts in stereoselectivity .
  • Solvent Effects : Non-polar solvents (e.g., toluene) minimize side reactions like dimerization of diazo compounds.
  • Temperature Control : Low temperatures (−20°C to 0°C) reduce decomposition of reactive intermediates.
  • Substituent Engineering : Electron-withdrawing groups on the alkene partner enhance cyclopropanation efficiency by stabilizing transition states .

Q. What computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening pathways. Key parameters:
  • Strain Energy : Cyclopropane’s inherent ring strain (~27 kcal/mol) drives reactivity.
  • Frontier Molecular Orbitals : LUMO localization on the cyclopropane ring predicts susceptibility to nucleophilic attack .
  • Solvent Modeling : Polarizable Continuum Models (PCM) account for solvent effects on reaction kinetics.

Q. How does steric hindrance from the methyl group influence enantioselective synthesis?

  • Methodological Answer: The methyl group introduces steric bulk, which:
  • Impacts Catalyst Binding : Bulky ligands (e.g., Josiphos) on metal catalysts enforce enantioselectivity by steric exclusion of undesired transition states .
  • Alters Reaction Pathways : Competing pathways (e.g., β-hydride elimination) are suppressed, favoring cyclopropanation over side reactions.
  • Validated via Kinetic Studies : Monitoring reaction progress (e.g., via in-situ IR) reveals rate differences between diastereomeric intermediates .

Q. What strategies resolve enantiomers of this compound for pharmacological studies?

  • Methodological Answer: Enantiomeric resolution methods include:
  • Dynamic Kinetic Resolution (DKR) : Using chiral catalysts to invert configuration during synthesis.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer’s ester group .
  • Chiral Auxiliaries : Temporary chiral groups (e.g., Evans oxazolidinones) direct stereochemistry during synthesis, later removed under mild conditions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cyclopropanation yields for similar compounds?

  • Methodological Answer: Discrepancies often arise from:
  • Substituent Effects : Electron-donating groups (e.g., methyl) lower transition state energy, increasing yields compared to electron-withdrawing groups (e.g., CF3_3) .
  • Catalyst Deactivation : Trace moisture or oxygen in Rh(II)-catalyzed reactions reduces yields; rigorous inert atmosphere protocols are essential .
  • Analytical Variability : Yield calculations based on 1^1H NMR vs. isolated mass can differ due to residual solvents or byproducts.

Applications in Drug Design

Q. How is this compound used as a scaffold in protease inhibitor design?

  • Methodological Answer: The rigid cyclopropane core mimics peptide bond geometry, making it a privileged scaffold for:
  • Transition State Analogs : The carboxylic acid group coordinates with catalytic residues (e.g., in HIV protease), while the ethoxycarbonyl group mimics substrate binding .
  • Bioisosteric Replacement : Cyclopropane replaces labile amide bonds, enhancing metabolic stability. Activity is validated via enzymatic assays (e.g., IC50_{50} measurements) and molecular docking .

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